molecular formula C25H25N3O2 B2358169 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-92-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2358169
CAS No.: 477555-92-3
M. Wt: 399.494
InChI Key: ABVMLXMFIYPBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl group and a pentyloxy-substituted benzamide moiety. This compound, referred to as HBK4 in pharmacological studies, was synthesized and evaluated for its anthelmintic activity against Haemonchus contortus . The benzimidazole scaffold is a pharmacophoric motif widely exploited in drug discovery due to its versatility in interacting with biological targets, including kinases, antimicrobial agents, and antiparasitic compounds .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-2-3-6-17-30-21-15-11-19(12-16-21)25(29)26-20-13-9-18(10-14-20)24-27-22-7-4-5-8-23(22)28-24/h4-5,7-16H,2-3,6,17H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMLXMFIYPBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution on Benzimidazole: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the reaction of the substituted benzimidazole with 4-(pentyloxy)benzoic acid to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the benzamide linkage.

    Substitution: Various substitution reactions can be performed on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide are compared below with analogous benzimidazole-benzamide derivatives and related compounds.

Structural and Functional Comparison

A summary of key compounds is provided in Table 1, followed by detailed analysis.

Table 1: Comparative Analysis of Benzimidazole-Benzamide Derivatives

Compound Name / ID Structural Features Melting Point (°C) Biological Activity Key References
This compound (HBK4) Pentyloxy benzamide, benzimidazole-phenyl Not reported Anthelmintic
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Dual benzimidazole-amino groups >300 Kinase inhibition
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) Chalcone-benzimidazole hybrid, methoxy substituent 272.2–273.4 Antiproliferative
N-(benzyloxy)-4-(pentyloxy)benzamide (BLK127) Benzyloxy and pentyloxy benzamide (lacks benzimidazole) Not reported Anthelmintic (lower efficacy)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Thioacetamido linker, dinitrophenyl group Not reported Antimicrobial
Key Observations

Role of Benzimidazole Core: HBK4 and compound 2a () share the benzimidazole-phenyl group, but 2a incorporates dual benzimidazole-amino linkages instead of the pentyloxy chain. The amino groups in 2a contribute to high melting points (>300°C), indicative of strong hydrogen bonding, whereas HBK4’s pentyloxy group likely enhances lipophilicity . BLK127 (), a structural analog of HBK4 lacking the benzimidazole moiety, exhibits lower anthelmintic efficacy, underscoring the critical role of the benzimidazole core in target engagement .

Substituent Effects: Chalcone hybrids (): Compounds like 11 () and 6–8 () feature a propenone bridge between benzimidazole and benzamide. This conjugated system enables π-π stacking with biological targets, often correlating with antiproliferative activity . HBK4 lacks this bridge, suggesting divergent mechanisms of action. Electron-withdrawing groups: Compound W1 () includes a dinitrophenyl group, which may enhance electrophilic reactivity for antimicrobial activity, contrasting with HBK4’s electron-donating pentyloxy group .

Alkoxy Chain Optimization :

  • HBK4’s pentyloxy group balances lipophilicity and solubility, whereas shorter alkoxy chains (e.g., methoxy in 11 ) or polar groups (e.g., hydroxy in 14–15 , ) may reduce bioavailability .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzo[d]imidazole moiety, known for its diverse biological activities, combined with a pentyloxy group that enhances solubility and pharmacokinetic profiles. Its molecular formula is C20H24N2OC_{20}H_{24}N_{2}O, indicating a complex structure conducive to various interactions in biological systems.

Property Description
Molecular Formula C20H24N2OC_{20}H_{24}N_{2}O
Structural Features Benzimidazole core, pentyloxy substituent
Potential Activities Enzyme inhibition, anticancer properties

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a synthesized derivative of benzimidazole showed significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358), with IC50 values ranging from 0.85 µM to 6.75 µM in 2D assays . The compound's ability to selectively inhibit cancer cell proliferation suggests it may act through modulation of key signaling pathways involved in tumor growth.

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory properties. Interaction studies indicate that it can bind selectively to active sites on enzymes, potentially modulating their activity. This characteristic opens avenues for therapeutic applications in diseases where enzyme dysregulation is a factor.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Signaling Pathways : It may interfere with critical signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancers.

Study 1: Antitumor Activity Assessment

A recent study assessed the antitumor activity of related benzimidazole compounds using both 2D and 3D assay formats. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity against lung cancer cell lines. Specifically, the derivative with the pentyloxy group showed enhanced efficacy compared to others lacking this modification .

Study 2: Enzyme Interaction Analysis

In another investigation focused on enzyme interactions, this compound was found to inhibit heparanase activity significantly. Heparanase plays a crucial role in tumor metastasis; thus, its inhibition could be pivotal in preventing cancer spread.

Q & A

Q. Advanced

  • Molecular docking : Simulate binding to enzymes (e.g., kinases, DNA topoisomerases) using AutoDock Vina. For example, the benzimidazole moiety shows high affinity for ATP-binding pockets in kinases .
  • Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., anti-inflammatory activity linked to COX-2 inhibition) .

What strategies evaluate compound stability under experimental conditions?

Q. Advanced

  • Stress testing : Expose the compound to heat (60°C), light (UV irradiation), or hydrolytic conditions (pH 2–9) for 48 hours, then monitor degradation via LC-MS .
  • Spectroscopic stability : Track UV-Vis absorption shifts in PBS buffer to detect hydrolysis of the benzamide bond .
  • Cryopreservation : Store at -20°C in DMSO to prevent aggregation or oxidation during long-term bioassays .

How can researchers resolve low solubility in aqueous buffers?

Q. Advanced

  • Co-solvents : Use 10% DMSO or cyclodextrin-based formulations to enhance solubility without altering bioactivity .
  • Prodrug design : Introduce phosphate or glycoside groups to the pentyloxy chain for improved hydrophilicity, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to increase bioavailability in cellular uptake studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.